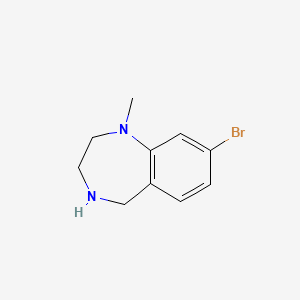
Tert-butyl 2-(5-bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(5-bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a bromo substituent, and a chloro substituent on the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(5-bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves the following steps:
Bromination: The starting material, a pyridine derivative, undergoes bromination to introduce the bromo substituent at the desired position on the pyridine ring.
Chlorination: The brominated intermediate is then subjected to chlorination to introduce the chloro substituent.
Esterification: The final step involves the esterification of the intermediate with tert-butyl acetate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these reactions include bromine, chlorine, and tert-butyl acetate. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(5-bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different oxidation states of the pyridine ring.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: The major products are the substituted pyridine derivatives with different functional groups replacing the bromo and chloro substituents.
Oxidation and Reduction: The major products are the oxidized or reduced forms of the pyridine ring.
Hydrolysis: The major product is the corresponding carboxylic acid.
Applications De Recherche Scientifique
Tert-butyl 2-(5-bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of biological pathways and mechanisms. It can be used to modify biomolecules and study their interactions.
Medicine: It has potential applications in drug discovery and development. The compound can be used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(5-bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate involves its interaction with specific molecular targets. The bromo and chloro substituents on the pyridine ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, and modulate their activity. The ester group can also undergo hydrolysis, releasing the active carboxylic acid, which can further interact with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 2-(5-bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate: This compound is similar to other pyridine derivatives with bromo and chloro substituents.
Tert-butyl 2-(5-bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)propionate: This compound has a similar structure but with a propionate ester group instead of an acetate ester group.
Tert-butyl 2-(5-bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)butyrate: This compound has a butyrate ester group instead of an acetate ester group.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and functional groups. The presence of both bromo and chloro substituents on the pyridine ring, along with the tert-butyl ester group, gives it unique reactivity and properties. This makes it a valuable compound for various chemical reactions and scientific research applications.
Propriétés
Formule moléculaire |
C11H13BrClNO3 |
|---|---|
Poids moléculaire |
322.58 g/mol |
Nom IUPAC |
tert-butyl 2-(5-bromo-3-chloro-2-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C11H13BrClNO3/c1-11(2,3)17-9(15)6-14-5-7(12)4-8(13)10(14)16/h4-5H,6H2,1-3H3 |
Clé InChI |
DVBDEPMOFQJPHP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CN1C=C(C=C(C1=O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoate](/img/structure/B15304475.png)



![2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15304501.png)



![Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate](/img/structure/B15304525.png)

![tert-butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate](/img/structure/B15304537.png)



